molecular formula C14H19N3O3 B2497240 methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate CAS No. 352225-80-0

methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate

Cat. No.: B2497240
CAS No.: 352225-80-0
M. Wt: 277.324
InChI Key: UAXWSAVPYFIRBA-UHFFFAOYSA-N
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Description

Methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate: is a chemical compound with a molecular formula of C14H19N3O3. It is part of the benzimidazole family, which is known for its diverse biological activities, including fungicidal, antibacterial, and anticancer properties .

Chemical Reactions Analysis

Types of Reactions: Methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of vital biological processes in fungi, bacteria, or cancer cells. The exact pathways and targets can vary depending on the specific application and organism .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl N-[6-(3-methylbutoxy)-1H-benzimidazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-9(2)6-7-20-10-4-5-11-12(8-10)16-13(15-11)17-14(18)19-3/h4-5,8-9H,6-7H2,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXWSAVPYFIRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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